4-Pentynoic acid ethyl ester
Overview
Description
4-Pentynoic acid ethyl ester is not directly mentioned in the provided papers. However, the papers discuss various related esters and their synthesis, properties, and reactions, which can provide insights into the analysis of 4-pentynoic acid ethyl ester. For instance, the synthesis of related compounds such as 4-methyloctanoic acid ethyl ester and its enantioselective esterification is discussed , as well as the synthesis of 4-pentenoic acid, which is a similar compound with a different degree of unsaturation .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of lipase-mediated reactions for enantioselective esterification , Claisen rearrangement for carbon chain elongation , and safe procedures to synthesize precursors for biodegradable polymers . These methods could potentially be adapted for the synthesis of 4-pentynoic acid ethyl ester, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of esters can influence their reactivity and physical properties. For example, the presence of different substituents in the 4-pentyne-1,3-dione system affects the selectivity of cyclization reactions . Similarly, the conformation of 4-alkoxy-2-oxo-trans-3-butenoic acid esters can exist in trans and cis forms, which can have implications for the properties and reactivity of 4-pentynoic acid ethyl ester .
Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions, including enantioselective esterification , cyclization , and reactions with polyfunctional amines . These reactions are influenced by factors such as the presence of catalysts, temperature, and the structure of the ester. Understanding these reactions can help predict the behavior of 4-pentynoic acid ethyl ester in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of esters are determined by their molecular structure. For instance, the kinetics of lipase-mediated reactions are affected by the concentration of ethanol, which can alter the enantiomeric ratio of the reaction products . The synthesis methods can also impact the yield and purity of the esters, as seen in the improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester . These insights can be used to infer the properties of 4-pentynoic acid ethyl ester.
Scientific Research Applications
Summary of Application
“4-Pentynoic acid ethyl ester” holds immense potential for scientific research. Its diverse applications span from understanding organic synthesis to exploring bioactive molecules.
Results or Outcomes
2. Glycosylation Studies
Summary of Application
“4-Pentynoic acid ethyl ester” has been used in the preparation of novel sialosyl donors for glycosylation studies .
Methods of Application
The compound was successfully prepared from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of N-acetylneuraminic acids (Neu5Ac) and applied to the synthesis of O-sialosides .
Results or Outcomes
The compound was found to be suitable for stereoselective O-sialylation. This has implications for the study of various biological and physiological phenomena of carbohydrates .
3. Preparation of 5-Iodomethyl-dihydro-furan-2-one
Summary of Application
“4-Pentynoic acid ethyl ester” is used in the preparation of 5-iodomethyl-dihydro-furan-2-one .
4. HPLC Column Separation
Summary of Application
“4-Pentynoic acid ethyl ester” has been used in High Performance Liquid Chromatography (HPLC) for column separation .
Methods of Application
The compound is likely used as a sample or a standard in HPLC to study its separation characteristics .
5. Preparation of N-acetylneuraminic Acids (Neu5Ac) Ester
Summary of Application
“4-Pentynoic acid ethyl ester” has been used in the preparation of N-acetylneuraminic acids (Neu5Ac) ester .
Methods of Application
The compound was successfully prepared from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of Neu5Ac and applied to the synthesis of O-sialosides .
Results or Outcomes
The compound was found to be suitable for stereoselective O-sialylation. This has implications for the study of various biological and physiological phenomena of carbohydrates .
6. Found in Leaf Oil of Prunus phaeosticta phaeosticta
Summary of Application
“4-Pentynoic acid ethyl ester” is found in leaf oil of Prunus phaeosticta phaeosticta from Taiwan .
properties
IUPAC Name |
ethyl pent-4-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFVBLCWAIVAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212418 | |
Record name | 4-Pentynoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentynoic acid ethyl ester | |
CAS RN |
63093-41-4 | |
Record name | 4-Pentynoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentynoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl pent-4-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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